2,4-Dichlorobenzothiazole

Overview

Description

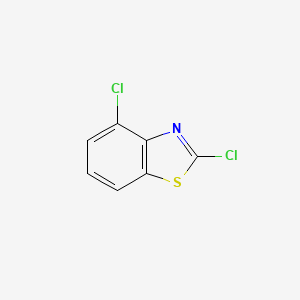

2,4-Dichlorobenzothiazole (CAS: 3622-30-8) is a halogenated benzothiazole derivative with the molecular formula C₇H₃Cl₂NS and a molecular weight of 204.08 g/mol. It is commercially available in varying purity grades:

- GR (Green Label): ≥95% purity, suitable for analytical research and reference standards.

- AR (Red Label): High purity (≥97%), used in industrial and laboratory syntheses.

- CP (Blue Label): Moderate purity, ideal for general chemical synthesis .

The compound is synthesized via diazotization of 2-amino-4-chlorobenzothiazole in hydrochloric acid, followed by hydrolysis. This method yields this compound as a key intermediate for further reactions, such as the production of 4-chloro-2-hydroxybenzothiazole, with overall yields exceeding 80% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzothiazole can be synthesized through several methods. One common method involves the diazotization of 2-amino-4-chlorobenzothiazole in hydrochloric acid, followed by conversion into 4-chloro-2-hydroxybenzothiazole. This intermediate can then be hydrolyzed with alcoholic hydrochloric acid or reacted with an alkali metal alkoxide, followed by hydrolysis of the 4-chloro-2-alkoxy-benzothiazole .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting benzothiazole with cuprous chloride. This reaction yields this compound as the primary product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at the 2- and 4-positions undergo nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis

Hydrolysis in acidic or alkaline media yields hydroxy derivatives:

- With HCl/EtOH : Forms 4-chloro-2-hydroxybenzothiazole as the primary product .

- With NaOH : Produces 2,4-dihydroxybenzothiazole via dechlorination .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (alcoholic) | Reflux, 3–5 h | 4-Chloro-2-hydroxybenzothiazole | 70–80% | |

| NaOH (aqueous) | 100°C, 12 h | 2,4-Dihydroxybenzothiazole | 65% |

Alkoxy/Amino Substitution

Alkoxides or amines selectively displace chlorine atoms:

- Methoxide (NaOMe) : Substitutes the 2-Cl to form 2-methoxy-4-chlorobenzothiazole .

- Aniline : Yields 2-anilino-4-chlorobenzothiazole under catalytic conditions .

Oxidation

Controlled oxidation with peroxides modifies the thiazole ring:

- H₂O₂/CH₃COOH : Converts the thiazole sulfur to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | 2,4-Dichlorobenzothiazole sulfoxide | Partial conversion |

Reduction

Catalytic hydrogenation or LiAlH₄ reduces the thiazole ring:

- H₂/Pd-C : Cleaves the C–S bond to form 2,4-dichloroaniline .

- LiAlH₄ : Produces 2,4-dichlorobenzothiazoline .

Coupling Reactions

This compound participates in cross-coupling reactions:

- Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form 2-aryl-4-chlorobenzothiazoles .

- Ullmann Coupling : With Cu catalysis, forms biaryl derivatives .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-(4-Methylphenyl)-4-chlorobenzothiazole | 85% |

Cyclization and Functionalization

- Schiff Base Formation : Condenses with aldehydes (e.g., 4-acetamidobenzaldehyde) to form tridentate ligands .

- Radical Reactions : Alkyl radicals trigger ring-opening and re-cyclization to fused heterocycles .

Thermal and Stability Data

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichlorobenzothiazole serves as an important intermediate in the synthesis of a variety of organic compounds. It is utilized in the production of benzothiazole derivatives, which are crucial for developing pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as substitution, oxidation, and reduction to yield diverse products:

| Reaction Type | Products |

|---|---|

| Substitution | Various substituted benzothiazoles |

| Oxidation | Sulfoxides or sulfones |

| Reduction | Amines or other reduced derivatives |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Anti-Tubercular Properties

The compound has also been identified as having anti-tubercular activity. It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting cell wall synthesis and leading to bacterial death. This mechanism highlights its potential role in developing new treatments for tuberculosis.

Medicinal Applications

Pharmaceutical Development

This compound is being explored for its potential in drug development. Its derivatives have been synthesized and tested for anticancer properties. Studies have shown that certain modified benzothiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer . The modifications enhance their efficacy, making them promising candidates for further research.

Industrial Applications

Use in Manufacturing

In addition to its roles in research and medicine, this compound is utilized in industrial applications. It is employed in the production of rubber accelerators and dyes. Its chemical stability and reactivity make it suitable for these applications, contributing to the manufacturing of high-performance materials .

Case Studies

- Antibacterial Efficacy Study

-

Anti-Tuberculosis Research

- In a pharmacological study, this compound was shown to inhibit the growth of Mycobacterium tuberculosis by targeting DprE1. This discovery opens avenues for developing new anti-tuberculosis drugs that could be more effective against resistant strains.

- Cancer Research

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4- vs. 2,5-Dichlorobenzothiazole

- 2,5-Dichlorobenzothiazole (CAS: 2941-48-2) : Shares the same molecular formula (C₇H₃Cl₂NS ) but differs in chlorine substitution at the 2- and 5-positions. This isomer exhibits higher reactivity and toxicity, requiring stringent handling (e.g., use of respirators and protective clothing) due to its hazardous inhalation and dermal exposure risks .

- Key Differences :

- Synthesis : 2,4-isomer is synthesized via diazotization, while the 2,5-isomer’s preparation is less documented.

- Applications : The 2,4-isomer is a precursor for agrochemicals, whereas the 2,5-isomer’s applications remain underexplored.

Halogen-Substituted Derivatives

- 2-Bromo-4-chlorobenzothiazole: Produced alongside 2,4-dichlorobenzothiazole during diazotization of 2-amino-4-chlorobenzothiazole hydrobromide. Bromine substitution at position 2 increases molecular weight (288.5 g/mol) and alters reactivity, making it more suitable for nucleophilic substitutions .

- 3,3-Dichlorobenzothiazole: Synthesized via microwave-assisted atom transfer radical cyclization (ATRC). This method enhances reaction rates and yields, with applications in cytotoxic γ-lactam derivatives (e.g., IC₅₀: 100–250 µg/mL against A431 squamous carcinoma cells) .

Functionalized Derivatives

- The 2,4-dichlorophenoxy moiety may improve lipid solubility and bioactivity .

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : An amide derivative with anti-inflammatory and analgesic properties, demonstrating how benzothiazole scaffolds can be modified for diverse pharmacological applications .

Heterocyclic Analogues

- 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine: Combines a thiadiazole ring with a 2,4-dichlorophenoxymethyl group. Such derivatives exhibit broad-spectrum biological activities, including insecticidal and fungicidal effects, attributed to intermolecular hydrogen bonding and planar molecular geometry .

- 2-(2,4-Dihydroxyphenyl)-5,6-dichlorobenzothiazole : Shows pH-dependent molecular organization in lipid membranes, with antifungal and anticancer properties. This highlights the role of hydroxyl groups in modulating biological interactions .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Microwave-assisted methods significantly enhance reaction rates for 3,3-dichlorobenzothiazole derivatives compared to traditional diazotization .

- Biological Activity: Substitutions at the 2- and 4-positions (e.g., hydroxyl or phenoxy groups) improve antifungal and anticancer efficacy, as seen in 2-(2,4-dihydroxyphenyl)-5,6-dichlorobenzothiazole .

- Safety Profile : The 2,5-dichlorobenzothiazole isomer poses greater health risks than the 2,4-isomer, necessitating stricter handling protocols .

Biological Activity

2,4-Dichlorobenzothiazole (DCBT) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DCBT, including its anticancer properties, antimicrobial effects, and potential toxicological implications.

Chemical Structure and Properties

DCBT belongs to the benzothiazole family, characterized by a thiazole ring fused to a benzene ring with two chlorine substituents at the 2 and 4 positions. This configuration influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including DCBT, as anticancer agents. The following table summarizes findings related to the anticancer activity of DCBT and its derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 2.41 | Induction of apoptosis through caspase activation |

| MCF-7 (breast cancer) | 4.31 | Inhibition of cell proliferation | |

| A549 (lung cancer) | 5.00 | Disruption of cell cycle progression |

Research indicates that DCBT exhibits considerable antiproliferative effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that DCBT derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating strong potential for further development in cancer therapy .

Antimicrobial Activity

DCBT has also been evaluated for its antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of DCBT:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 100 | Bacteriostatic |

| Candida albicans | 75 | Antifungal |

Studies indicate that DCBT exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus, while also demonstrating antifungal properties against Candida albicans .

Toxicological Implications

Despite its promising biological activities, DCBT raises concerns regarding its toxicity. In vitro micronucleus tests have revealed that DCBT can induce genotoxic effects at certain concentrations, leading to an increase in micronucleated cells. This suggests potential risks associated with exposure to DCBT in both industrial and environmental contexts .

Case Studies

- Anticancer Efficacy : A study conducted by Ma et al. explored the anticancer efficacy of various benzothiazole derivatives, including DCBT. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, with specific emphasis on its mechanism involving procaspase-3 activation .

- Environmental Impact : Research on the environmental persistence of DCBT highlighted its potential as an endocrine disruptor when released into aquatic systems. The study noted that degradation products may retain biological activity, necessitating further investigation into their ecological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-dichlorobenzothiazole derivatives in pharmaceutical research?

- Methodological Answer : A common approach involves reacting 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehydes under reflux in ethanol, catalyzed by glacial acetic acid, to form Schiff bases. The reaction typically requires 4–18 hours of reflux, followed by solvent evaporation under reduced pressure and crystallization using water-ethanol mixtures. Yield optimization (e.g., 65%) and purity verification via melting point analysis (e.g., 141–143°C) are critical steps .

Q. How should purity grades of this compound be selected for analytical versus synthetic applications?

- Methodological Answer : For analytical studies requiring high precision (e.g., NMR, HPLC), use "Guaranteed Reagent (GR)" grade (≥99% purity) to minimize interference. For synthetic workflows, "Analytical Reagent (AR)" or "Chemical Pure (CP)" grades are sufficient, though residual solvents should be quantified via GC-MS. Storage at room temperature in sealed, desiccated containers is essential to prevent hydrolysis .

Q. What are the key steps for characterizing this compound derivatives post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- Elemental Analysis (CHNS) : Verify molecular formula consistency (e.g., CHClNS).

- UV-Vis Spectroscopy : Identify λ shifts indicative of electronic transitions in the benzothiazole core.

- Melting Point Determination : Compare with literature values to confirm compound identity and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yields of this compound-Schiff base derivatives?

- Methodological Answer : Systematic parameter tuning is required:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require post-reaction dilution with ice water to precipitate products.

- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for faster imine formation.

- Reaction Time : Monitor via TLC to avoid over-refluxing, which can degrade thermally sensitive substituents .

Q. What advanced analytical techniques resolve structural ambiguities in halogenated benzothiazole derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives.

- H-C HSQC NMR : Map coupling between thiazole protons and adjacent substituents (e.g., chlorophenyl groups) .

Q. How should conflicting data on the biological activity of this compound derivatives be reconciled?

- Methodological Answer : Conduct a bias analysis using frameworks like BEES-C (Biomonitoring, Environmental Epidemiology, and Short-lived Chemicals):

- Temporal Variability : Assess exposure timing relative to biological sampling.

- Analyte Stability : Validate storage conditions (e.g., -80°C vs. room temperature) to rule out degradation artifacts.

- Method Transparency : Ensure studies report both creatinine-adjusted and unadjusted urinary concentrations for biomonitoring data .

Q. What strategies mitigate confounding factors in toxicity studies of this compound?

- Methodological Answer :

- Blinding and Randomization : Implement double-blinding in in vivo assays to reduce observer bias.

- Positive/Negative Controls : Include reference compounds (e.g., 2-amino-7-chloro-6-fluorobenzothiazole) to benchmark toxicity thresholds.

- Contamination Checks : Document procedures to avoid sample contamination during handling (e.g., LC-MS grade solvents) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Hammett Constants : Use σ values to predict electron-withdrawing effects of chloro substituents on reaction rates.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution on the thiazole ring, guiding catalyst selection (e.g., Pd(0) for Suzuki couplings) .

Q. Data and Stability Considerations

Q. What quality control measures are critical for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Batch-to-Batch Consistency : Require suppliers to provide COA (Certificate of Analysis) with impurity profiles.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to establish shelf-life.

- Interlaboratory Validation : Share samples with collaborating labs to verify analytical reproducibility .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Monitor via HPLC at pH 2–12; chlorobenzothiazoles typically degrade faster under alkaline conditions.

- Thermal Gravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to guide storage protocols.

- Light Exposure Tests : Use amber vials to prevent photolytic cleavage of the thiazole ring .

Properties

IUPAC Name |

2,4-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWANONAOYNRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189774 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-30-8 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.